Cyclopropyl-[3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone
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Overview
Description
Cyclopropyl-[3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone is a complex organic compound that features a cyclopropyl group, an ethoxyphenyl group, and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone typically involves multiple steps. One common method includes the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives . The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The ethoxyphenyl group is usually incorporated through electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce cyclopropyl derivatives with altered functional groups.
Scientific Research Applications
Cyclopropyl-[3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclopropyl-[3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-[3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone: Similar structure but with a methoxy group instead of an ethoxy group.
Cyclopropyl-[3-[3-(2-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperidin-1-yl]methanone: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
Cyclopropyl-[3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone is unique due to the combination of its cyclopropyl group, ethoxyphenyl group, and 1,2,4-oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
cyclopropyl-[3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-24-16-8-4-3-7-15(16)17-20-18(25-21-17)14-6-5-11-22(12-14)19(23)13-9-10-13/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOURYIICDLUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3CCCN(C3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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